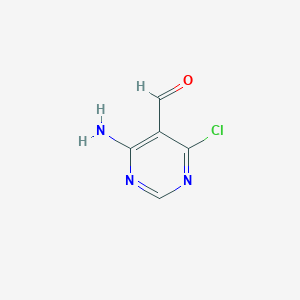

4-Amino-6-chloropyrimidine-5-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

4-amino-6-chloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJNFUXEBVBARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065717 | |

| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14160-93-1 | |

| Record name | 4-Amino-6-chloro-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14160-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chloropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-6-chloropyrimidine-5-carbaldehyde chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloropyrimidine-5-carbaldehyde is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and organic synthesis.[1] Its pyrimidine core, substituted with reactive amino, chloro, and aldehyde functional groups, makes it a versatile intermediate for the synthesis of more complex molecules, including those with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and biological relevance of 4-Amino-6-chloropyrimidine-5-carbaldehyde.

Core Chemical Properties

The fundamental chemical and physical properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClN₃O | [1][2][3] |

| Molecular Weight | 157.56 g/mol | [2][3] |

| CAS Number | 14160-93-1 | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | >300 °C | [3][4] |

| Boiling Point (Predicted) | 355.9 ± 42.0 °C | [3][5] |

| Density (Predicted) | 1.548 ± 0.06 g/cm³ | [3][5] |

| Solubility | Soluble in polar solvents | [1] |

| Storage Temperature | Freezer, under inert gas (Nitrogen or Argon) at 2–8 °C | [3][6] |

| Sensitivity | Air sensitive | [3] |

Synthesis and Reactivity

Synthetic Approach: The Vilsmeier-Haack Reaction

A plausible synthetic route starts from 4,6-dihydroxypyrimidine. The Vilsmeier-Haack reaction would introduce the formyl group at the 5-position and simultaneously replace the hydroxyl groups with chlorine atoms. Subsequent amination would yield the final product. The key reagents for the Vilsmeier-Haack formylation are typically phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).[3][7]

Below is a diagram illustrating the proposed synthetic workflow.

Chemical Reactivity

4-Amino-6-chloropyrimidine-5-carbaldehyde is a reactive molecule, a characteristic attributed to the electron-withdrawing effects of the chlorine atom and the aldehyde group.[1] This makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. A notable reaction is with hydrazine, which yields diamines that serve as valuable precursors for pharmaceutical compounds.[1][2]

The following diagram illustrates the general reactivity of this compound.

Experimental Data

Spectral Data

Biological Activity and Applications

Anticancer Properties

Preliminary information suggests that 4-Amino-6-chloropyrimidine-5-carbaldehyde exhibits anticancer properties.[1][2] The proposed mechanism of action involves the inhibition of DNA replication and protein synthesis, leading to a halt in cell growth.[1][2] However, specific molecular targets or signaling pathways involved have not been elucidated in the available literature. Further research is required to validate these claims and to identify the precise mechanisms.

Intermediate in Drug Development

Due to its reactive nature and functional group arrangement, this compound is a valuable intermediate in the synthesis of biologically active molecules and pharmaceuticals.[1] Its ability to undergo further chemical transformations allows for the generation of diverse molecular scaffolds for drug discovery programs.

Safety and Handling

Hazard Identification

4-Amino-6-chloropyrimidine-5-carbaldehyde is classified as harmful and an irritant. The following hazard statements apply:

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used as the sole basis for handling and safety decisions. Always refer to the SDS provided by the supplier for complete and up-to-date safety information.

References

- 1. CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde [cymitquimica.com]

- 2. 4-Amino-6-chloropyrimidine-5-carbaldehyde | 14160-93-1 | NA57367 [biosynth.com]

- 3. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 14160-93-1 [m.chemicalbook.com]

- 4. 14160-93-1 Cas No. | 4-Amino-6-chloropyrimidine-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. chembk.com [chembk.com]

- 6. 4-Amino-6-chloropyrimidine-5-carboxaldehyde | 14160-93-1 [sigmaaldrich.com]

- 7. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to 4-Amino-6-chloropyrimidine-5-carbaldehyde (CAS: 14160-93-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-chloropyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, analytical characterization, safety information, and applications in drug discovery, presenting data in a clear and accessible format for laboratory use.

Core Compound Information

4-Amino-6-chloropyrimidine-5-carbaldehyde is a substituted pyrimidine derivative featuring amino, chloro, and carbaldehyde functional groups. This unique combination of reactive sites makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, particularly those with therapeutic potential.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde is presented in the table below. These properties are crucial for understanding its behavior in various solvents and reaction conditions.

| Property | Value | Reference |

| CAS Number | 14160-93-1 | |

| Molecular Formula | C₅H₄ClN₃O | [3][4] |

| Molecular Weight | 157.56 g/mol | [3][4] |

| Appearance | White to off-white or yellow solid | |

| Melting Point | >300 °C | [5] |

| Boiling Point (Predicted) | 355.9 ± 42.0 °C | |

| Density (Predicted) | 1.548 ± 0.06 g/cm³ | |

| Solubility | Soluble in polar solvents | [1] |

| Storage Temperature | Freezer, under inert gas (e.g., Argon) at 2–8 °C |

Synthesis and Purification

The primary synthetic route to 4-Amino-6-chloropyrimidine-5-carbaldehyde involves the Vilsmeier-Haack formylation of a suitable pyrimidine precursor. The following sections detail the synthesis of the starting material and the subsequent formylation reaction.

Synthesis of 4-Amino-6-chloropyrimidine (Intermediate)

A common precursor for the final product is 4-amino-6-chloropyrimidine. This intermediate can be synthesized from the more readily available 4,6-dichloropyrimidine through a selective amination reaction.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with 4,6-dichloropyrimidine and water.

-

Reaction: While stirring, heat the mixture to a temperature between 30-60 °C.

-

Ammonolysis: Introduce ammonia gas or an aqueous ammonia solution into the reaction mixture. The molar ratio of 4,6-dichloropyrimidine to ammonia is crucial for selective monosubstitution.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture. The product, 4-amino-6-chloropyrimidine, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the intermediate.

Formylation of 4-Amino-6-chloropyrimidine

The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring. In this case, 4-amino-6-chloropyrimidine is formylated to produce the target compound.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (typically 0-10 °C) with constant stirring.

-

Reaction Setup: In the main reaction vessel, dissolve the 4-amino-6-chloropyrimidine intermediate in a suitable solvent.

-

Formylation: Slowly add the freshly prepared Vilsmeier reagent to the solution of the pyrimidine intermediate.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures. Monitor the reaction progress by TLC or HPLC.

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain pure 4-Amino-6-chloropyrimidine-5-carbaldehyde.

Analytical Characterization

The structural confirmation and purity assessment of 4-Amino-6-chloropyrimidine-5-carbaldehyde are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO), the aromatic proton on the pyrimidine ring, and the protons of the amino group (NH₂). The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic proton will also be a singlet, and the amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically in the range of 180-200 ppm), as well as for the carbon atoms of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3400-3200 |

| C=O stretch (aldehyde) | 1700-1680 |

| C=N and C=C stretch (pyrimidine ring) | 1650-1550 |

| C-Cl stretch | 800-600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should correspond to the molecular weight of 157.56 g/mol . Fragmentation may involve the loss of the chloro, amino, or aldehyde groups.

Chemical Reactivity and Applications

4-Amino-6-chloropyrimidine-5-carbaldehyde is a valuable intermediate in the synthesis of various biologically active molecules due to its multiple reactive sites.

Key Reactions

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to nucleophilic displacement by various nucleophiles such as amines, alcohols, and thiols.

-

Condensation Reactions: The aldehyde group can readily undergo condensation reactions with amines and other nucleophiles to form imines, hydrazones, and other derivatives.

-

Cyclization Reactions: The adjacent amino and aldehyde groups can participate in cyclization reactions to form fused heterocyclic systems like pteridines.

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of a variety of therapeutic agents, including:

-

Kinase Inhibitors: The pyrimidine core is a common scaffold in the design of kinase inhibitors for the treatment of cancer and other diseases.

-

Antiviral and Anticancer Agents: It is used in the synthesis of compounds that have shown potential antiviral and anticancer properties.[1]

Safety and Handling

4-Amino-6-chloropyrimidine-5-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

-

Health Hazards: The compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical. Work in a well-ventilated area or a fume hood.

-

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it in a freezer under an inert atmosphere.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

This technical guide is intended to provide comprehensive information for researchers and professionals working with 4-Amino-6-chloropyrimidine-5-carbaldehyde. For further details, it is recommended to consult the relevant safety data sheets (SDS) and peer-reviewed literature.

References

- 1. CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde [cymitquimica.com]

- 2. 14160-93-1|4-Amino-6-chloropyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-Amino-6-chloropyrimidine-5-carbaldehyde | 14160-93-1 | NA57367 [biosynth.com]

- 4. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 14160-93-1 [m.chemicalbook.com]

- 5. 14160-93-1 Cas No. | 4-Amino-6-chloropyrimidine-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

In-Depth Technical Guide to the Structure Elucidation of 4-Amino-6-chloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-Amino-6-chloropyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the key physicochemical properties, a probable synthetic route, and the analytical techniques required for its structural confirmation. Detailed experimental protocols, data interpretation, and mandatory visualizations are included to aid researchers in their understanding and application of this molecule.

Introduction

4-Amino-6-chloropyrimidine-5-carbaldehyde (CAS No. 14160-93-1) is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of amino, chloro, and carbaldehyde functional groups on this molecule makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.[1][2] Notably, pyrimidine derivatives have been investigated for their potential anticancer properties, often attributed to their ability to interfere with DNA replication and protein synthesis.[1] A thorough understanding of its structure is paramount for its application in drug design and as a building block in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde is presented in Table 1. These properties are essential for its handling, characterization, and application in further chemical reactions.

Table 1: Physicochemical Properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClN₃O | [1][3] |

| Molecular Weight | 157.56 g/mol | [1][3] |

| CAS Number | 14160-93-1 | [1][3] |

| Appearance | White to off-white or yellow solid | [4] |

| Melting Point | >300 °C | [5] |

| Boiling Point (Predicted) | 355.9 ± 42.0 °C | [5] |

| Density (Predicted) | 1.548 ± 0.06 g/cm³ | [5] |

| InChI | InChI=1S/C5H4ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H2,7,8,9) | |

| SMILES | C1=NC(Cl)=C(C=O)C(N)=N1 | [3] |

Synthesis and Experimental Protocols

The synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent and efficient approach for the formylation of electron-rich heterocyclic systems.[6][7][8]

Synthetic Pathway: Vilsmeier-Haack Reaction

A plausible synthetic route involves the formylation of 4-amino-6-chloropyrimidine. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.

Experimental Protocol for Synthesis

Materials:

-

4-Amino-6-chloropyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-6-chloropyrimidine in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-Amino-6-chloropyrimidine-5-carbaldehyde.

Spectroscopic Data and Structure Elucidation

Table 2: Expected Spectroscopic Data for 4-Amino-6-chloropyrimidine-5-carbaldehyde

| Technique | Expected Observations |

| ¹H NMR | Aldehydic proton (CHO): Singlet, δ 9.5-10.5 ppm. Aromatic proton (H-2): Singlet, δ 8.0-8.5 ppm. Amino protons (NH₂): Broad singlet, δ 7.0-8.0 ppm (exchangeable with D₂O). |

| ¹³C NMR | Aldehyde carbon (C=O): δ 185-195 ppm. Aromatic carbons: δ 110-170 ppm (specific shifts for C-2, C-4, C-5, C-6). |

| IR (cm⁻¹) | N-H stretch (amino): 3300-3500 cm⁻¹ (two bands). C=O stretch (aldehyde): 1680-1700 cm⁻¹. C=N and C=C stretch (pyrimidine ring): 1550-1650 cm⁻¹. C-Cl stretch: 700-800 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 157/159 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio). Key Fragments: Loss of CO (M-28), loss of Cl (M-35), and other fragments characteristic of the pyrimidine ring. |

Structure Elucidation Workflow

The logical flow for the structure elucidation of a newly synthesized batch of 4-Amino-6-chloropyrimidine-5-carbaldehyde is depicted in the following diagram.

Biological Context and Signaling Pathways

Pyrimidine derivatives are integral to various biological processes. They are the building blocks of nucleic acids (DNA and RNA) and are involved in cellular metabolism and signaling pathways. While specific signaling pathways involving 4-Amino-6-chloropyrimidine-5-carbaldehyde are not extensively documented, its structural similarity to other biologically active pyrimidines suggests potential interactions with pathways crucial for cell growth and proliferation. For instance, many pyridopyrimidine derivatives have been identified as inhibitors of tyrosine kinases, which are key components of signaling pathways like the MAPK and PI3K pathways, often dysregulated in cancer.

The diagram below illustrates a generalized signaling pathway where a pyrimidine derivative might act as an inhibitor.

Conclusion

The structure of 4-Amino-6-chloropyrimidine-5-carbaldehyde can be confidently elucidated through a combination of a reliable synthetic protocol, such as the Vilsmeier-Haack reaction, and comprehensive spectroscopic analysis. This technical guide provides the necessary theoretical framework, experimental protocols, and data interpretation guidelines to assist researchers in the synthesis, characterization, and further application of this versatile chemical intermediate. Its potential as a precursor for biologically active molecules warrants further investigation, particularly in the realm of medicinal chemistry.

References

- 1. 4-Amino-6-chloropyrimidine-5-carbaldehyde | 14160-93-1 | NA57367 [biosynth.com]

- 2. CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde [cymitquimica.com]

- 3. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 14160-93-1 [m.chemicalbook.com]

- 4. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE, CasNo.14160-93-1 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

Spectroscopic Analysis of 4-Amino-6-chloropyrimidine-5-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data for the heterocyclic compound 4-Amino-6-chloropyrimidine-5-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. Due to its reactive nature, arising from the presence of an aldehyde group and a chlorine substituent on the pyrimidine ring, this compound serves as a valuable intermediate in the synthesis of more complex molecules. However, a comprehensive, publicly available dataset of its experimental spectroscopic properties (NMR, IR, MS) is not readily found in scientific literature.

While numerous commercial suppliers offer this compound, they typically provide only basic physical properties and, in some cases, predicted spectral data. This guide will, therefore, focus on presenting the available predicted data and outlining the standard experimental protocols used for the spectroscopic characterization of such compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Amino-6-chloropyrimidine-5-carbaldehyde. It is crucial to note that these are computational predictions and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.27 | Singlet | Aldehyde proton (-CHO) |

| 8.74 | Broad Singlet | Amino proton (-NH₂) |

| 8.58 | Broad Singlet | Amino proton (-NH₂) |

| 8.42 | Singlet | Pyrimidine ring proton |

Solvent: DMSO-d₆ Disclaimer: This is a predicted spectrum and has not been experimentally verified.

Experimental Protocols for Spectroscopic Analysis

The following sections detail the standard methodologies for obtaining NMR, FT-IR, and Mass Spectrometry data for a solid organic compound like 4-Amino-6-chloropyrimidine-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-Amino-6-chloropyrimidine-5-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard acquisition parameters are typically used.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 4-Amino-6-chloropyrimidine-5-carbaldehyde directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be low, typically in the range of 10-100 µg/mL.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

-

Data Acquisition (Electron Ionization - EI):

-

If the compound is sufficiently volatile, it can be introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) system.

-

EI is a higher-energy ionization technique that leads to more extensive fragmentation, providing valuable structural information.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel or uncharacterized compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

A Comprehensive Technical Guide to the Physical Properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloropyrimidine-5-carbaldehyde is a pivotal heterocyclic organic compound, distinguished by its pyrimidine core structure functionalized with amino, chloro, and aldehyde groups. This unique arrangement of functional groups imparts significant reactivity, rendering it a valuable intermediate in the synthesis of a diverse array of biologically active molecules and pharmaceutical agents.[1][2] Its utility in medicinal chemistry, particularly in the development of novel therapeutics, underscores the importance of a thorough understanding of its fundamental physical properties. This guide provides a detailed examination of the melting point and solubility characteristics of 4-Amino-6-chloropyrimidine-5-carbaldehyde, offering both established data and robust experimental protocols for their determination.

Core Physical Properties

A foundational understanding of a compound's physical properties is critical for its application in synthetic chemistry and drug development, influencing reaction conditions, purification strategies, and formulation development.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity and the strength of its crystal lattice. For 4-Amino-6-chloropyrimidine-5-carbaldehyde, the reported melting point is consistently high, reflecting strong intermolecular forces within its crystal structure.

| Property | Value | Source(s) |

| Melting Point | >300°C | [3][4][5][6] |

The significantly high melting point suggests strong intermolecular interactions, likely dominated by hydrogen bonding between the amino groups and the pyrimidine ring nitrogens, as well as dipole-dipole interactions involving the chloro and carbonyl groups.

Solubility Profile

The solubility of a compound is a critical parameter that dictates its behavior in various chemical and biological systems. 4-Amino-6-chloropyrimidine-5-carbaldehyde is generally characterized as being soluble in polar solvents, a property attributed to the presence of polar functional groups capable of engaging in hydrogen bonding.[1]

A qualitative assessment of its solubility in common laboratory solvents is essential for its practical application in synthesis and analysis.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Sparingly Soluble to Insoluble | The presence of polar amino and aldehyde groups would suggest some water solubility; however, the overall aromatic and chlorinated structure may limit significant dissolution. |

| Dimethyl Sulfoxide (DMSO) | Soluble | As a highly polar aprotic solvent, DMSO is expected to effectively solvate the compound. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Sparingly Soluble | The polarity of ethanol should allow for some degree of solubility, though likely less than that in DMSO or DMF. |

| Acetone | Sparingly Soluble | Acetone's moderate polarity may allow for partial dissolution of the compound. |

| Dichloromethane (DCM) | Insoluble | As a nonpolar solvent, DCM is unlikely to effectively solvate the highly polar 4-Amino-6-chloropyrimidine-5-carbaldehyde. |

| Hexane | Insoluble | Being a nonpolar hydrocarbon, hexane is not a suitable solvent for this polar compound. |

Experimental Methodologies

The following sections provide detailed, field-proven protocols for the experimental determination of the melting point and solubility of 4-Amino-6-chloropyrimidine-5-carbaldehyde. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Determination of Melting Point

Given the high melting point of 4-Amino-6-chloropyrimidine-5-carbaldehyde, a digital melting point apparatus with a high-temperature range is the preferred instrumentation. The capillary method described here is a standard and reliable technique.[7][8][9]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the 4-Amino-6-chloropyrimidine-5-carbaldehyde sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Take a capillary tube sealed at one end and tap the open end into the powdered sample.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the starting temperature to approximately 280°C.

-

Set a heating rate of 10-20°C per minute for a rapid initial determination to approximate the melting point.

-

-

Approximate Melting Point Determination:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the sample is completely molten. This provides an approximate melting range.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary with a fresh sample.

-

Set the heating rate to a slow 1-2°C per minute.

-

Carefully observe and record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and more accurate melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Fresh Sample: Using a fresh sample for each determination prevents any potential decomposition of the compound from affecting the results.

Qualitative Determination of Solubility

This protocol provides a systematic approach to determining the qualitative solubility of 4-Amino-6-chloropyrimidine-5-carbaldehyde in a range of common laboratory solvents.[10][11][12][13]

Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Step-by-Step Protocol:

-

Preparation:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested (e.g., Water, DMSO, DMF, Ethanol, Acetone, Dichloromethane, Hexane).

-

Add approximately 10 mg of 4-Amino-6-chloropyrimidine-5-carbaldehyde to each test tube.

-

-

Solvent Addition and Observation:

-

To the first test tube, add the corresponding solvent dropwise, up to 1 mL, while agitating the mixture using a vortex mixer or by flicking the tube.

-

Observe the mixture carefully. Classify the solubility based on the following criteria:

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.

-

Insoluble: The solid does not appear to dissolve, and the mixture remains heterogeneous.

-

-

Record the observation for the first solvent.

-

-

Systematic Testing:

-

Repeat step 2 for each of the remaining solvents.

-

For solvents in which the compound is sparingly soluble or insoluble at room temperature, gentle warming in a water bath may be attempted to assess temperature effects on solubility. Note any changes upon heating and subsequent cooling.

-

Causality Behind Experimental Choices:

-

Systematic Approach: Testing a range of solvents with varying polarities provides a comprehensive solubility profile.

-

Controlled Amount: Using a consistent, small amount of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.

-

Agitation: Vigorous mixing is necessary to overcome the activation energy barrier for dissolution and ensure that the system reaches equilibrium.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound.

4-Amino-6-chloropyrimidine-5-carbaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde, specifically its high melting point and its solubility in polar solvents. The detailed, step-by-step protocols for the experimental determination of these properties are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate accurate and reliable data. A thorough understanding and experimental validation of these physical parameters are fundamental to the successful application of this important chemical intermediate in the synthesis of novel and impactful pharmaceutical compounds.

References

- 1. CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde [cymitquimica.com]

- 2. 4-Amino-6-chloropyrimidine-5-carbaldehyde | 14160-93-1 | NA57367 [biosynth.com]

- 3. 4-AMINO-6-CHLORO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 14160-93-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. 4-Amino-6-chloropyrimidine-5-carboxaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

Synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde from 4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde, a valuable intermediate in the development of various pharmaceuticals. The synthesis commences from the readily available starting material, 4,6-dihydroxypyrimidine, and proceeds through a two-step reaction sequence involving a Vilsmeier-Haack formylation followed by a selective amination. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic pathway.

Synthetic Pathway Overview

The synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde from 4,6-dihydroxypyrimidine is achieved in two primary stages:

-

Vilsmeier-Haack Reaction: 4,6-dihydroxypyrimidine undergoes a formylation and chlorination reaction using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the intermediate, 4,6-dichloropyrimidine-5-carbaldehyde.[1][2]

-

Selective Nucleophilic Aromatic Substitution (SNAr): The intermediate, 4,6-dichloropyrimidine-5-carbaldehyde, is then subjected to a selective mono-amination to introduce an amino group at one of the chloro-substituted positions, affording the final product.

The overall reaction scheme is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the first step of the synthesis, the Vilsmeier-Haack reaction, based on reported experimental findings.[1] Data for the second step is based on analogous reactions due to the lack of a specific published procedure for this exact transformation.

| Parameter | Step 1: Vilsmeier-Haack Reaction | Step 2: Selective Amination (Representative) |

| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine-5-carbaldehyde |

| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Ammonia source (e.g., aqueous ammonia), Triethylamine |

| Solvent | N/A (Reagents act as solvent) | Isopropanol |

| Reaction Temperature | 0 °C to Reflux | 0 °C to Room Temperature |

| Reaction Time | 4.5 hours | 5-6 hours |

| Yield | 55% | Not reported (estimated based on similar reactions) |

| Product Molecular Weight | 176.99 g/mol | 157.56 g/mol |

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

This protocol is based on the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine.[1][2]

Materials:

-

4,6-Dihydroxypyrimidine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

In a flask equipped with a stirrer, add N,N-dimethylformamide (64 mL) and cool to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (200 mL) to the DMF while maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature to form the Vilsmeier reagent.

-

To this mixture, add 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) in portions.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 30 minutes.

-

Heat the resulting non-homogeneous mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, remove the volatile components by distillation under reduced pressure.

-

Carefully pour the residue onto crushed ice.

-

Extract the aqueous phase with diethyl ether (6 times).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallize the crude product from an ethyl acetate-petroleum ether mixture to afford 4,6-dichloro-5-pyrimidinecarbaldehyde.[1]

Step 2: Synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde

Materials:

-

4,6-Dichloropyrimidine-5-carbaldehyde

-

Isopropanol

-

Aqueous ammonia (or other suitable ammonia source)

-

Triethylamine

-

Cold water

Procedure:

-

Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 equivalent) in isopropanol in a reaction flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a stoichiometric amount of an ammonia source (e.g., concentrated aqueous ammonia, 1.0-1.2 equivalents).

-

To this mixture, add triethylamine (1.2 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 4-Amino-6-chloropyrimidine-5-carbaldehyde.

Logical Workflow Visualization

The logical flow of the experimental work for the synthesis of 4,6-dichloropyrimidine-5-carbaldehyde is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Vilsmeier-Haack Reaction: A Technical Guide to Pyrimidine Carbaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction is a versatile and efficient chemical reaction used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This powerful synthetic tool utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[1][3] In the realm of medicinal chemistry, the synthesis of pyrimidine carbaldehydes is of particular interest, as these compounds serve as crucial intermediates for the development of a wide range of biologically active molecules.[4] The formyl group acts as a versatile synthetic handle, enabling further molecular modifications and the construction of complex heterocyclic systems.[1]

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of pyrimidine carbaldehydes, covering the core reaction mechanism, detailed experimental protocols, and a comparative analysis of reaction conditions and yields.

Core Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution on the pyrimidine ring and subsequent hydrolysis.[5][6]

-

Formation of the Vilsmeier Reagent : N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3] This species is the active formylating agent in the reaction.[3]

-

Electrophilic Attack : The electron-rich pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[1][6] For pyrimidines, this attack typically occurs at the C5 position, which is activated by the ring's nitrogen atoms.

-

Intermediate Formation : This attack leads to the formation of an iminium salt intermediate.[2]

-

Hydrolysis : During the aqueous workup phase, the iminium salt is hydrolyzed to yield the final pyrimidine carbaldehyde product.[2][5]

Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrimidine substrate.

Synthesis of Substituted Pyrimidine Carbaldehydes

The Vilsmeier-Haack reaction is highly effective for a variety of substituted pyrimidines. However, reaction conditions and the nature of the substituents can significantly influence the outcome and yield. A key consideration is the potential for side reactions, such as the chlorination of hydroxyl groups, which is often observed in the reaction of uracil and its derivatives.[2]

A study on the formylation of 2-methylpyrimidine-4,6-diol demonstrated that the choice of solvent plays a critical role in the reaction's efficiency.[4] While various solvents like benzene, 1,2-dichloroethane, and o-xylene were tested, using DMF as the solvent resulted in a higher practical yield and a shorter reaction time.[4] Notably, under the tested conditions, the hydroxyl groups of 2-methylpyrimidine-4,6-diol were not substituted by chlorine, which can be an issue with similar substrates.[4]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the formylation of 2-methylpyrimidine-4,6-diol using different solvents, based on data from cited literature.[4]

| Substrate | Solvent | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylpyrimidine-4,6-diol | Benzene | POCl₃ (1), DMF (2) | Reflux | 6 | 39 | [4] |

| 2-Methylpyrimidine-4,6-diol | 1,2-Dichloroethane | POCl₃ (1), DMF (2) | Reflux | 6 | 45 | [4] |

| 2-Methylpyrimidine-4,6-diol | o-Xylene | POCl₃ (1), DMF (2) | 100 | 7 | 48 | [4] |

| 2-Methylpyrimidine-4,6-diol | DMF | POCl₃ (1), DMF (excess) | 80 | 5 | 55 | [4] |

Detailed Experimental Protocols

The following sections provide generalized and specific experimental protocols based on procedures reported in the scientific literature.

General Experimental Workflow

The typical workflow for a Vilsmeier-Haack reaction involves the preparation of the reagent, reaction with the substrate, quenching, and finally, product isolation and purification.

Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde in DMF[4]

This protocol details the optimized synthesis using DMF as a solvent, which provided the highest yield in comparative studies.[4]

-

Reagent Preparation : In a suitable reaction vessel, prepare the Vilsmeier reagent by carefully and dropwise adding phosphorus oxychloride (POCl₃, 0.29 mL, 3.16 mmol) to N,N-dimethylformamide (DMF, 0.49 mL, 6.3 mmol). The mixture should be pre-cooled and maintained under vigorous stirring.

-

Reaction Initiation : To a suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in DMF (3 mL), add the prepared and cooled Vilsmeier reagent dropwise under vigorous stirring.

-

Reaction Conditions : Heat the reaction mixture to 80°C and maintain for 5 hours.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane system, with UV detection, to confirm the consumption of the starting material.

-

Workup and Isolation : After completion, pour the reaction mixture onto ice and stir overnight. The precipitated solid product is then collected by filtration.

Protocol 2: General Procedure for Formylation of an Activated Aromatic Substrate[6]

This protocol provides a general framework that can be adapted for various electron-rich substrates.

-

Reagent Preparation : To a solution of the substrate (1.0 equivalent) in DMF, add (Chloromethylene)dimethyliminium chloride (the Vilsmeier reagent, 1.5 equivalents) at 0°C.

-

Reaction Conditions : Allow the mixture to stir at room temperature for approximately 6.5 hours.

-

Workup : Cool the reaction mixture to 0°C and add a solution of sodium acetate (NaOAc, 5.6 equivalents) in water. Stir for an additional 10 minutes at 0°C.

-

Extraction : Dilute the reaction mixture with water and extract the product with an organic solvent such as diethyl ether (Et₂O).

-

Purification : Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the final aldehyde.

Applications and Significance

Pyrimidine carbaldehydes are valuable precursors in drug discovery and development. The formyl group can be readily converted into other functionalities, facilitating the synthesis of diverse libraries of compounds for biological screening. For instance, these intermediates are used in the synthesis of pyrido[2,3-d]pyrimidines and other fused heterocyclic systems, many of which exhibit significant pharmacological properties.[1] The Vilsmeier-Haack reaction, therefore, remains a cornerstone technique for accessing these important molecular scaffolds.

References

A Technical Guide to the Synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde: Starting Materials, Synthetic Pathways, and Mechanistic Insights

Abstract

4-Amino-6-chloropyrimidine-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique trifunctional architecture—comprising an aromatic amine, a reactive chloropyrimidine, and an aldehyde group—renders it an exceptionally versatile synthon for constructing complex molecular scaffolds with significant biological activity.[1][2] This guide provides an in-depth technical overview of the predominant synthetic strategies for this compound, focusing on the selection of starting materials, the mechanistic underpinnings of the core reactions, and detailed, field-proven experimental protocols. We will dissect the widely adopted Vilsmeier-Haack approach, from the formation of the key dichlorinated intermediate to the final regioselective amination, offering insights into experimental causality and process optimization for researchers in pharmaceutical and chemical development.

Retrosynthetic Analysis and Core Starting Materials

A logical retrosynthetic analysis of the target molecule, 4-Amino-6-chloropyrimidine-5-carbaldehyde ( 3 ), points to a strategic disconnection at the C4-amino bond. This reveals the critical intermediate, 4,6-Dichloropyrimidine-5-carbaldehyde ( 2 ). The synthesis of this intermediate is the cornerstone of the entire process. Further deconstruction of intermediate 2 via a Vilsmeier-Haack formylation and chlorination reaction leads to the most common and commercially viable starting material: 4,6-Dihydroxypyrimidine ( 1 ).

References

The Biological Significance of Substituted Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines are a cornerstone of medicinal chemistry and agricultural science, owing to their diverse and significant biological activities. As a fundamental heterocyclic scaffold present in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), the pyrimidine ring system is a privileged structure in the design of therapeutic agents and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of the biological importance of substituted pyrimidines, with a focus on their applications in oncology, virology, microbiology, and agriculture.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines are a well-established class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[4][5][6] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells, such as protein kinases and dihydrofolate reductase.[4][7]

Kinase Inhibitors

Many substituted pyrimidines function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][7] By blocking the activity of kinases that are overactive in cancer cells, these compounds can effectively halt tumor progression. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[7][8]

Signaling Pathway: EGFR and PI3K/mTOR Inhibition by Substituted Pyrimidines

Caption: Inhibition of EGFR and PI3K/mTOR signaling pathways by substituted pyrimidines.

Quantitative Data: Anticancer Activity of Substituted Pyrimidines

The following table summarizes the in vitro anticancer activity of representative substituted pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | Kinases | HepG-2 (Liver) | 0.3 - 7.0 | [9] |

| Pyrido[2,3-d]pyrimidines | Kinases | PC-3 (Prostate) | 5.47 - 6.8 | [9] |

| Pyrido[2,3-d]pyrimidines | Kinases | HCT-116 (Colon) | 5.9 - 7.0 | [9] |

| Pyrimidine-Sulfonamide Hybrids | Fam20C | MDA-MB-231 (Breast) | 5.98 - 10.34 | [10] |

| Pyrimidine-Sulfonamide Hybrids | Not specified | T-47D (Breast) | 3.93 | [10] |

| Thiazolopyrimidines | Not specified | PC-3 (Prostate) | High Activity | [11] |

| Thiazolopyrimidines | Not specified | HCT-116 (Colon) | High Activity | [11] |

| Pyrrolo[2,3-d]pyrimidines | FGFRs | SNU-16 (Gastric) | Excellent Potency | [12] |

| Pyrimidine Derivatives | Not specified | LoVo (Colon) | Inhibitory Activity | [5] |

| Pyrimidine Derivatives | Not specified | MCF-7 (Breast) | Inhibitory Activity | [5] |

Dihydrofolate Reductase (DHFR) Inhibitors

Another important mechanism of anticancer activity for substituted pyrimidines is the inhibition of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cancer cell death.

Logical Relationship: DHFR Inhibition by Substituted Pyrimidines

Caption: Inhibition of DHFR disrupts nucleotide synthesis, leading to cancer cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Substituted pyrimidine compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MTT Assay

Caption: A step-by-step workflow for determining the cytotoxicity of substituted pyrimidines.

Antiviral Activity of Substituted Pyrimidines

The pyrimidine scaffold is present in several antiviral drugs, and research continues to explore new derivatives with potent activity against a range of viruses.[1][13] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

Quantitative Data: Antiviral Activity of Substituted Pyrimidines

The following table presents the antiviral efficacy of some substituted pyrimidines, with EC50 values representing the concentration required to inhibit 50% of the viral effect.

| Compound Class | Virus | Test System | EC50 (µM) | Reference |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | Plaque Reduction Assay | 0.01 - 0.1 | [13] |

| Pyrimidine Glycosides | Hepatitis B Virus (HBV) | HepG2.2.15 cell line | Moderate Inhibition | [14] |

| Uracil Nucleoside Derivatives | Herpes Simplex Virus 1 (HSV-1) | Not specified | Equal to or higher than acyclovir | [1] |

| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus (HCoV-229E, HCoV-OC43) | Cytopathic Effect Inhibition | Weak to Promising | [8] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

Substituted pyrimidine compounds

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the substituted pyrimidine compound for a specified time.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Antimicrobial Activity of Substituted Pyrimidines

Substituted pyrimidines exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.[1][15][16] They are key components of several clinically used antimicrobial agents, such as trimethoprim and sulfadiazine.

Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,4,6-Trisubstituted Pyrimidines | Bacillus pumilus, Escherichia coli | Significant Activity | [1] |

| Indolyl-pyrimidine Derivatives | Staphylococcus aureus, Bacillus cereus, E. coli | Potent Activity | [1] |

| Tetrahydropyrimidine Derivatives | E. coli, Pseudomonas aeruginosa, S. aureus | High in vitro Activity | [1] |

| 2-Amino Pyrimidine Analog | Mycobacterium tuberculosis | 3.12 | [17] |

| Pyrimidine-Sulfonamide Derivatives | S. aureus, S. epidermidis, E. coli, P. mirabilis | Significant Potential | [18] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Substituted pyrimidine compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the substituted pyrimidine compounds in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity or measure the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.

Application of Substituted Pyrimidines in Agriculture

In addition to their medicinal applications, substituted pyrimidines are crucial in agriculture as herbicides, fungicides, and insecticides.[19][20] Their diverse chemical structures allow for the development of compounds with specific modes of action against various pests and weeds.

Examples of Pyrimidine-based Agrochemicals:

-

Herbicides: Certain pyrimidine derivatives are used to control unwanted plant growth in crops.[21]

-

Fungicides: Pyrimidin-4-amine derivatives have shown broad-spectrum fungicidal activity against phytopathogenic fungi.[20]

-

Insecticides: Some pyrimidine derivatives act as potent insecticides, providing an alternative to combat insect resistance.[20]

Synthesis of Biologically Active Substituted Pyrimidines

The synthesis of these versatile compounds often involves well-established organic chemistry reactions. For instance, the Claisen-Schmidt condensation is a common method to produce chalcones, which are key intermediates for the synthesis of various pyrimidine derivatives.[17]

Experimental Workflow: Synthesis of Pyrimidines via Chalcones

Caption: A generalized workflow for the synthesis of substituted pyrimidines from chalcones.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

-

Aromatic aldehyde

-

Aromatic ketone (acetophenone derivative)

-

Ethanol or methanol

-

Aqueous sodium hydroxide (NaOH) solution

-

Dilute hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in ethanol in a round-bottom flask.

-

Base Addition: Cool the mixture in an ice bath and slowly add the aqueous NaOH solution while stirring.

-

Reaction: Continue stirring at room temperature for a designated time (e.g., 2-4 hours). The formation of a precipitate often indicates product formation.

-

Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Conclusion

Substituted pyrimidines represent a remarkably versatile class of compounds with profound biological significance. Their inherent structural features, which allow for diverse substitutions, have enabled the development of a wide array of potent and selective agents for treating cancer, viral and microbial infections, as well as for applications in agriculture. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved pyrimidine-based drugs and agrochemicals in the future. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and impactful field.

References

- 1. benchchem.com [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

4-Amino-6-chloropyrimidine-5-carbaldehyde: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-chloropyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a reactive chlorine atom, and an aldehyde function on a pyrimidine core makes it a versatile precursor for the synthesis of a diverse array of complex molecules, particularly fused heterocyclic systems with significant biological activity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 4-amino-6-chloropyrimidine-5-carbaldehyde, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and drug development.

Physicochemical Properties

4-Amino-6-chloropyrimidine-5-carbaldehyde is a stable, typically off-white to light yellow solid. Its structure is characterized by the presence of key functional groups that dictate its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClN₃O | [1] |

| Molecular Weight | 157.56 g/mol | [1] |

| CAS Number | 14160-93-1 | [1] |

| Melting Point | >300 °C | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in polar organic solvents | [2] |

| SMILES | C1=NC(=C(C(=N1)Cl)C=O)N | [2] |

| InChI Key | GOJNFUXEBVBARW-UHFFFAOYSA-N | [2] |

Synthesis

The primary route for the synthesis of 4-amino-6-chloropyrimidine-5-carbaldehyde is through the Vilsmeier-Haack reaction. This reaction introduces the formyl group at the 5-position of a 4-amino-6-hydroxypyrimidine precursor, followed by chlorination of the hydroxyl group.

Synthetic Pathway

The synthesis typically proceeds in two main steps starting from 4-amino-6-hydroxypyrimidine:

-

Vilsmeier-Haack Formylation : Reaction with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) introduces the aldehyde group at the C-5 position.

-

Chlorination : The hydroxyl group at the C-6 position is subsequently converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a representative procedure for the formylation and chlorination of a pyrimidine precursor.

Materials:

-

4-Amino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath.

-